trans-3-hydroxy-L-proline trans-3-hydroxy-L-proline Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion.
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 4298-08-2
VCID: VC20856849
InChI: InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
SMILES: C1CNC(C1O)C(=O)O
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

trans-3-hydroxy-L-proline

CAS No.: 4298-08-2

Cat. No.: VC20856849

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

trans-3-hydroxy-L-proline - 4298-08-2

Specification

Description Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion.
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
CAS No. 4298-08-2
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Standard InChI Key BJBUEDPLEOHJGE-IMJSIDKUSA-N
Isomeric SMILES C1C[NH2+][C@@H]([C@H]1O)C(=O)[O-]
SMILES C1CNC(C1O)C(=O)O
Canonical SMILES C1C[NH2+]C(C1O)C(=O)[O-]
Melting Point 235°C

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